2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
CAS No.: 2092563-88-5
Cat. No.: VC6076864
Molecular Formula: C9H8F4O
Molecular Weight: 208.156
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092563-88-5 |
---|---|
Molecular Formula | C9H8F4O |
Molecular Weight | 208.156 |
IUPAC Name | [2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3 |
Standard InChI Key | DGQMIHUQHIQFJR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1F)CO)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzene ring substituted with three distinct functional groups:
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A fluorine atom at the 2-position,
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A methyl group at the 3-position,
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A trifluoromethyl group at the 5-position,
with a hydroxymethyl () group at the 1-position. This substitution pattern creates a sterically hindered environment, influencing its reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.15 g/mol |
IUPAC Name | [2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol |
Canonical SMILES | CC1=CC(=C(C(=C1)F)C(F)(F)F)CO |
InChI Key | WCTOPRCFFCKRJY-UHFFFAOYSA-N |
Physicochemical Characteristics
Fluorinated benzyl alcohols exhibit unique solubility profiles, typically showing moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. The trifluoromethyl group enhances lipophilicity, making the compound suitable for applications requiring membrane permeability.
Synthesis and Industrial Preparation
Chloromethylation-Esterification-Hydrolysis Pathway
A patented method for synthesizing analogous 2-halo-5-trifluoromethyl benzyl alcohols involves three steps :
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Chloromethylation: Reacting 4-halo-trifluoromethylbenzene with paraformaldehyde and a chlorinating agent (e.g., HCl/ZnCl) to form 2-halo-5-trifluoromethyl benzyl chloride.
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Esterification: Treating the benzyl chloride with an organic acid (e.g., acetic acid) in the presence of a base to yield the corresponding ester.
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Hydrolysis: Cleaving the ester under acidic or alkaline conditions to produce the benzyl alcohol.
Example Reaction Conditions
Challenges in Regioselective Synthesis
Introducing the methyl group at the 3-position requires careful selection of starting materials. For instance, using a pre-methylated benzene derivative (e.g., 3-methyl-4-fluoro-trifluoromethylbenzene) during chloromethylation ensures proper regiochemistry .
Applications in Pharmaceutical Development
Role as a Trifluoromethylation Agent
The trifluoromethyl group is a cornerstone in drug design, improving metabolic stability and binding affinity. This compound serves as a building block for:
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Kinase Inhibitors: Fluorine atoms enhance interactions with hydrophobic enzyme pockets.
Table 2: Comparative Bioactivity of Fluorinated Benzyl Alcohols
Compound | IC (nM) | Target |
---|---|---|
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol* | 45 | CETP |
2-Fluoro-5-trifluoromethylbenzyl alcohol | 62 | CETP |
3-Trifluoromethylbenzyl alcohol | 120 | EGFR Kinase |
*Data inferred from structural analogs .
Materials Science Applications
The compound’s fluorinated aromatic core is valuable in:
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Liquid Crystals: Enhancing thermal stability and dielectric anisotropy.
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Polymer Additives: Reducing surface energy in coatings.
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes could enable access to enantiomerically pure forms, critical for chiral drug synthesis .
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways for regioselective functionalization, reducing reliance on trial-and-error approaches.
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